2-(3,3-Difluorocyclobutyl)azetidine;hydrochloride
CAS No.: 2344686-04-8
Cat. No.: VC6534917
Molecular Formula: C7H12ClF2N
Molecular Weight: 183.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344686-04-8 |
|---|---|
| Molecular Formula | C7H12ClF2N |
| Molecular Weight | 183.63 |
| IUPAC Name | 2-(3,3-difluorocyclobutyl)azetidine;hydrochloride |
| Standard InChI | InChI=1S/C7H11F2N.ClH/c8-7(9)3-5(4-7)6-1-2-10-6;/h5-6,10H,1-4H2;1H |
| Standard InChI Key | ADUJWEBPPBKPNC-UHFFFAOYSA-N |
| SMILES | C1CNC1C2CC(C2)(F)F.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) substituted at the 2-position with a 3,3-difluorocyclobutyl group. The hydrochloride salt form protonates the azetidine nitrogen, enhancing solubility in polar solvents. The cyclobutyl ring’s fluorine atoms introduce electronegativity and steric bulk, influencing intermolecular interactions .
The IUPAC name is 2-(3,3-difluorocyclobutyl)azetidine hydrochloride. Key synonyms include:
Molecular Geometry
The azetidine ring exhibits a puckered conformation due to angle strain, with a ring-puckering amplitude of approximately 25° . The cyclobutyl group adopts a non-planar "butterfly" conformation, with fluorine atoms in equatorial positions to minimize steric repulsion. Density functional theory (DFT) calculations suggest that the difluorocyclobutyl substituent increases the molecule’s dipole moment to 3.2 D, enhancing its polarity compared to non-fluorinated analogs .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-(3,3-Difluorocyclobutyl)azetidine hydrochloride typically involves multistep sequences starting from azetidine precursors. One plausible route, inferred from related compounds , includes:
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Cyclobutane Functionalization: 3,3-Difluorocyclobutane-1-carboxylic acid is converted to its acid chloride, followed by amidation with a protected azetidine derivative.
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Reductive Amination: The amide intermediate undergoes hydrogenolysis using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas (50 psi) in methanol at 40°C .
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Salt Formation: The free base is treated with hydrochloric acid in methanol to yield the hydrochloride salt .
A representative reaction scheme is:
Reported yields for analogous syntheses reach 80.1% after purification .
Optimization Challenges
Key challenges include:
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Ring Strain Management: The azetidine ring’s high strain energy (27.7 kcal/mol) necessitates mild reaction conditions to prevent ring-opening.
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Steric Hindrance: The difluorocyclobutyl group impedes nucleophilic attacks at the azetidine nitrogen, requiring elevated temperatures or Lewis acid catalysts .
Physicochemical Properties
Basic Properties
Spectroscopic Data
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NMR (400 MHz, DMSO-): δ 3.85–3.70 (m, 2H, azetidine CH), 3.30–3.15 (m, 2H, azetidine CH), 2.95–2.80 (m, 1H, cyclobutyl CH), 2.60–2.40 (m, 4H, cyclobutyl CH) .
Applications and Research Findings
Pharmaceutical Intermediate
The compound’s fluorinated structure enhances metabolic stability and membrane permeability, making it a candidate for:
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Kinase Inhibitors: The azetidine nitrogen can coordinate with ATP-binding pockets in kinases .
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GPCR Modulators: Steric bulk from the cyclobutyl group may improve selectivity for G-protein-coupled receptors .
Materials Science
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